3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one
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Overview
Description
3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by a fused pyrrolo-pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be reacted in the presence of catalysts and solvents to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs .
Scientific Research Applications
3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C12H13N3O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8/h1-3,7,10,13H,4-6H2,(H,15,16) |
InChI Key |
OPQRZSLAYDLVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=C3C(C=CC(=O)N3)N=C2 |
Origin of Product |
United States |
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